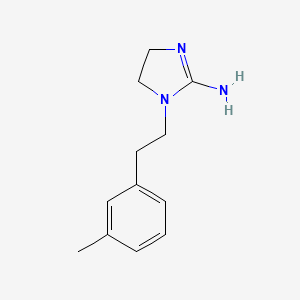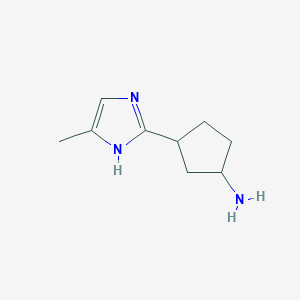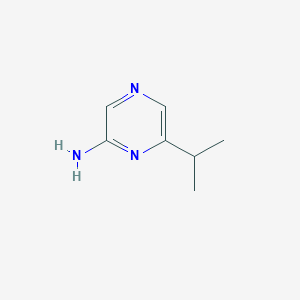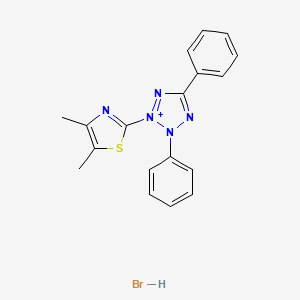
1-(3-Methylphenethyl)-4,5-dihydro-1H-imidazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Methylphenethyl)-4,5-dihydro-1H-imidazol-2-amine is a synthetic organic compound that belongs to the class of imidazoline derivatives. This compound is characterized by the presence of a 3-methylphenethyl group attached to the imidazoline ring, which imparts unique chemical and biological properties. It has garnered interest in various fields, including medicinal chemistry and industrial applications, due to its potential pharmacological activities and versatile chemical reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methylphenethyl)-4,5-dihydro-1H-imidazol-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-methylphenethylamine and glyoxal.
Formation of Imidazoline Ring: The reaction between 3-methylphenethylamine and glyoxal under acidic conditions leads to the formation of the imidazoline ring. This step often requires a catalyst such as hydrochloric acid or sulfuric acid.
Purification: The crude product is purified using recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pH, ensures consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Methylphenethyl)-4,5-dihydro-1H-imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding imidazolone derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the imidazoline ring to an imidazolidine ring.
Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce functional groups at specific positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products:
Oxidation: Imidazolone derivatives.
Reduction: Imidazolidine derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Aplicaciones Científicas De Investigación
1-(3-Methylphenethyl)-4,5-dihydro-1H-imidazol-2-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a modulator of biological receptors, including adrenergic and imidazoline receptors.
Medicine: Research explores its potential therapeutic effects, such as antihypertensive and antidiabetic activities.
Industry: It is used in the development of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-(3-Methylphenethyl)-4,5-dihydro-1H-imidazol-2-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound primarily targets adrenergic and imidazoline receptors, modulating their activity.
Pathways Involved: By binding to these receptors, it influences signaling pathways related to vasodilation, insulin secretion, and neurotransmitter release, contributing to its pharmacological effects.
Comparación Con Compuestos Similares
Clonidine: Another imidazoline derivative used as an antihypertensive agent.
Moxonidine: Known for its selective action on imidazoline receptors, used in the treatment of hypertension.
Rilmenidine: Similar to moxonidine, with applications in managing high blood pressure.
Uniqueness: 1-(3-Methylphenethyl)-4,5-dihydro-1H-imidazol-2-amine stands out due to its unique substitution pattern on the aromatic ring, which may confer distinct pharmacological properties and reactivity compared to other imidazoline derivatives.
Propiedades
Número CAS |
803647-50-9 |
|---|---|
Fórmula molecular |
C12H17N3 |
Peso molecular |
203.28 g/mol |
Nombre IUPAC |
1-[2-(3-methylphenyl)ethyl]-4,5-dihydroimidazol-2-amine |
InChI |
InChI=1S/C12H17N3/c1-10-3-2-4-11(9-10)5-7-15-8-6-14-12(15)13/h2-4,9H,5-8H2,1H3,(H2,13,14) |
Clave InChI |
OZONINZDXFUDMT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)CCN2CCN=C2N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![calcium;[(2S,3S,4R)-2,3,4-trihydroxy-5-oxo-6-phosphonooxyhexyl] phosphate](/img/structure/B12831745.png)
![(2R,3R,4R,5R)-2-((Benzoyloxy)methyl)-5-(4-oxo-3,4-dihydrothieno[3,4-d]pyrimidin-7-yl)tetrahydrofuran-3,4-diyl dibenzoate](/img/structure/B12831747.png)
![1-Ethyl-5-fluoro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12831749.png)

![6-(tert-Butyl)dibenzo[b,d]furan-4-amine](/img/structure/B12831757.png)
![5,6-Diamino-3-methyl-8-morpholino-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-c][2,7]naphthyridine-9-carbonitrile](/img/structure/B12831768.png)
![Azane;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid;iron](/img/structure/B12831773.png)
![5-Bromo-2-methylbenzo[b]thiophen-3(2H)-one 1,1-dioxide](/img/structure/B12831781.png)


![N,1-Dimethyl-1H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B12831800.png)



